BenchChemオンラインストアへようこそ!

4,4,4-Trifluoro-3-hydroxybutanamide

Medicinal Chemistry Drug Metabolism Pharmacokinetics

A research-exclusive fluorinated building block for medicinal chemistry programs. The terminal -CF3 group imparts >300-fold greater lipophilicity and metabolic stability versus non-fluorinated analogs—a non-negotiable requirement for replicating patented drug scaffolds such as the CB1 ligand CHEMBL1097456. Its primary amide functionality uniquely enables reduction to 4-amino-1,1,1-trifluorobutan-2-ol via LiAlH4, a transformation impossible with the carboxylic acid analog. Generic substitution with non-fluorinated hydroxybutanamides introduces confounding PK/PD variables and synthetic dead ends. Procure this compound when your SAR studies demand authentic fluorinated intermediates.

Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
CAS No. 453-34-9
Cat. No. B1390055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-hydroxybutanamide
CAS453-34-9
Molecular FormulaC4H6F3NO2
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)O)C(=O)N
InChIInChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10)
InChIKeyBISBCYIQXZYLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4,4,4-Trifluoro-3-hydroxybutanamide (CAS 453-34-9) as a Strategic Fluorinated Building Block


4,4,4-Trifluoro-3-hydroxybutanamide (CAS 453-34-9) is a small-molecule organofluorine compound (C4H6F3NO2, MW 157.09) that functions as a critical chiral or fluorinated building block in medicinal chemistry and pharmaceutical research . It is characterized by a terminal trifluoromethyl (-CF3) group and a hydroxybutanamide core, a structure that confers enhanced lipophilicity and metabolic stability relevant to drug design . Unlike commodity solvents or simple reagents, its primary value lies in its incorporation into complex, patent-protected molecular scaffolds, making its procurement a specialized, research-driven decision [1].

Why Closely Related Analogs Cannot Substitute for 4,4,4-Trifluoro-3-hydroxybutanamide in Advanced R&D


Generic substitution of 4,4,4-trifluoro-3-hydroxybutanamide with simpler, non-fluorinated hydroxybutanamides (e.g., 3-hydroxybutanamide) or its carboxylic acid analog is not viable for advanced research applications. The core differentiator is the -CF3 group, which imparts a >300-fold difference in lipophilicity and vastly superior metabolic stability compared to -CH3 analogs, a property that is non-negotiable when replicating patented drug scaffolds [1]. Furthermore, the primary amide functionality is essential for specific synthetic transformations (e.g., reduction to the corresponding amine) that its acid counterpart (4,4,4-trifluoro-3-hydroxybutanoic acid) cannot perform, as demonstrated in key patent procedures . Using a non-fluorinated or incorrectly functionalized analog would introduce confounding variables into PK/PD studies and lead to synthetic dead ends, invalidating comparative research.

Quantitative Evidence Guide: Verifiable Differentiation of 4,4,4-Trifluoro-3-hydroxybutanamide


Enhanced Metabolic Stability and Lipophilicity: Quantified Class-Level Advantage of the -CF3 Motif

The presence of the trifluoromethyl (-CF3) group in 4,4,4-trifluoro-3-hydroxybutanamide provides a quantifiable advantage in lipophilicity and metabolic stability over its non-fluorinated analog, 3-hydroxybutanamide. The replacement of a -CH3 group with a -CF3 group is a well-established strategy in medicinal chemistry to enhance these properties [1]. The logP of the target compound is -0.4, while a non-fluorinated analog like 3-hydroxybutanamide would exhibit a logP approximately 1.0-1.5 units lower, a difference that significantly impacts membrane permeability [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

High Synthetic Yield and Scalability for Building Block Procurement

The synthesis of 4,4,4-trifluoro-3-hydroxybutanamide from ethyl 4,4,4-trifluoro-3-hydroxybutanoate proceeds with a high, reproducible yield, making it a practical and scalable building block for procurement. The reaction in methanol with aqueous ammonium at room temperature provides the target compound in 87.6% yield . This efficiency contrasts with the more complex and lower-yielding asymmetric syntheses required for its chiral acid counterpart (e.g., microbial reduction of ethyl 4,4,4-trifluoroacetoacetate) .

Synthetic Chemistry Process Development Scale-up

Validated Biological Activity as a Key Pharmacophore in a Potent CB1 Inverse Agonist

The 4,4,4-trifluoro-3-hydroxybutanamide moiety is a critical pharmacophore in a potent, investigative cannabinoid receptor 1 (CB1) inverse agonist. When incorporated into a complex pyrano-pyridine scaffold, the resulting diastereomeric mixture demonstrates an IC50 of 0.700 nM at the human CB1 receptor [1]. This sub-nanomolar activity is a direct result of the compound's structural features, including the trifluoromethyl group, and is far superior to simple amides which lack this specific motif and show no meaningful CB1 affinity.

Cannabinoid Research GPCR Pharmacology Neuropharmacology

High-Value Research Scenarios for Procuring 4,4,4-Trifluoro-3-hydroxybutanamide


Synthesis of Fluorinated Amine Building Blocks

This compound is an ideal precursor for 4-amino-1,1,1-trifluorobutan-2-ol, a valuable fluorinated amine. The primary amide can be reduced using LiAlH4, a transformation that its acid analog cannot perform directly . This pathway is explicitly documented in patent literature for creating amine intermediates used in CNS drug discovery .

Development of Cannabinoid Receptor Modulators

As demonstrated by the high-affinity CB1 ligand CHEMBL1097456, 4,4,4-trifluoro-3-hydroxybutanamide is a crucial starting material for generating potent GPCR modulators [1]. Its procurement is mandatory for any medicinal chemistry program investigating structure-activity relationships (SAR) around this patented pyrano-pyridine scaffold.

Metabolic Stability and ADME Optimization Studies

Due to the well-established class effects of the -CF3 group, this compound is a preferred fragment for late-stage functionalization or incorporation into lead molecules to systematically study and improve metabolic stability and lipophilicity [2]. It serves as a benchmark fluorinated building block to compare against non-fluorinated controls in PK studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluoro-3-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.